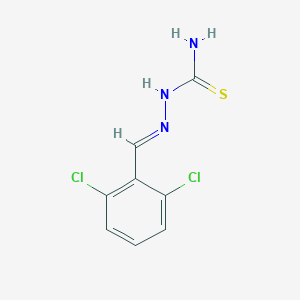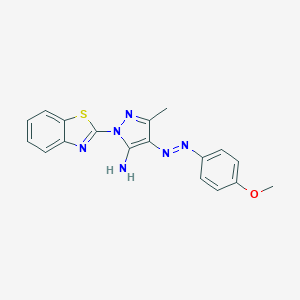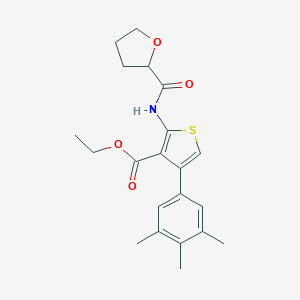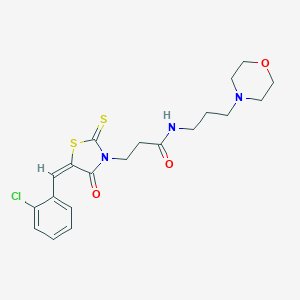
2-(2-シクロヘキシリデンヒドラジニル)-4-オキソ-5,6-ジヒドロ-1,3-チアジン-6-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid, also known as CTCA, is a compound that has shown potential in various scientific research applications.
作用機序
The exact mechanism of action of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid is not fully understood. However, studies suggest that 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid has been shown to have various biochemical and physiological effects. Studies have found that 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid can reduce inflammation, inhibit cancer cell growth, and exhibit antibacterial and antifungal properties. Additionally, 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid has been found to have antioxidant activity and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid in lab experiments is its high purity and stability. Additionally, 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid is its potential toxicity, which must be carefully considered in experimental design.
将来の方向性
There are several future directions for research involving 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid. One area of interest is the development of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid and to determine its potential toxicity in vivo. Finally, the synthesis of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid derivatives may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Conclusion:
In conclusion, 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid is a compound with potential for various scientific research applications. Its synthesis method has been optimized for high yield and purity, and it has been shown to possess anti-inflammatory, anticancer, antibacterial, and antifungal properties. While 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid has advantages for lab experiments, its potential toxicity must be carefully considered. Future research directions include the development of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid-based drugs, further elucidation of its mechanism of action, and the synthesis of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid derivatives.
合成法
The synthesis of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid involves the reaction of cyclohexanone and thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed to yield 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid as a yellow solid. This method has been optimized for high yield and purity.
科学的研究の応用
抗菌および抗微生物特性
この化合物は、有望な抗菌および抗微生物活性を示します。研究者らは、グラム陽性菌およびグラム陰性菌を含むさまざまな細菌株に対するその有効性を調査してきました。 これは、新しい抗生物質または抗微生物剤の開発のための潜在的なリード化合物として役立つ可能性があります .
抗炎症作用
研究によると、2-(2-シクロヘキシリデンヒドラジニル)-4-オキソ-5,6-ジヒドロ-1,3-チアジン-6-カルボン酸は、抗炎症作用を有しています。 これは、関節炎や炎症性腸疾患などの炎症性疾患の治療薬として研究されています .
抗がんの可能性
研究者らは、この化合物が癌細胞に与える影響を調査してきました。さらなる研究が必要ですが、初期の調査結果では、癌細胞の増殖を阻害したり、アポトーシス(プログラムされた細胞死)を誘導したりする可能性があることが示されています。 その独特の化学構造は、抗がん剤のさらなる開発のための興味深い候補となっています .
金属キレーション
ヒドラジン部分のため、この化合物は金属イオンをキレートすることができます。金属キレーションは、環境修復、触媒、医療画像など、さまざまな分野で応用されています。 その金属結合特性を調査することで、新しい用途が見つかる可能性があります .
有機合成
この化合物の反応性官能基は、有機合成に役立ちます。研究者らは、これをより複雑な分子の構築のためのビルディングブロックとして使用してきました。 その汎用性により、さまざまな化学構造を作成することができます .
プロドラッグとしての可能性
その安定性と官能基を考慮して、科学者らは、この化合物をプロドラッグとして研究してきました。プロドラッグとは、体内で活性型に変換される生物学的に不活性な前駆体です。 その構造を修飾することにより、標的部位で活性薬剤を選択的に放出するように設計することができます .
特性
IUPAC Name |
(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUURHTSEIJRTGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=N/N=C/2\NC(=O)CC(S2)C(=O)O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B363005.png)

![1-{[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3-methylthiourea](/img/structure/B363024.png)

![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B363043.png)
![2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B363051.png)
![methyl 6-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B363054.png)
![(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid](/img/structure/B363062.png)



![(E)-3-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]prop-2-enoic acid](/img/structure/B363081.png)
![1-[(5-Methyl-2-thienyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B363090.png)
![2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B363091.png)